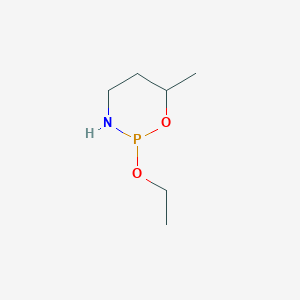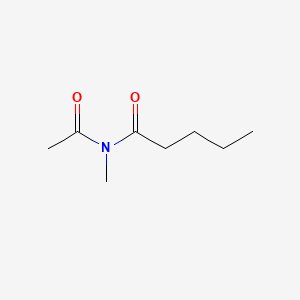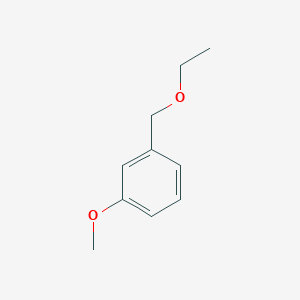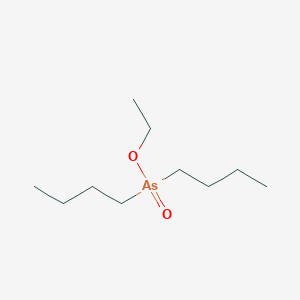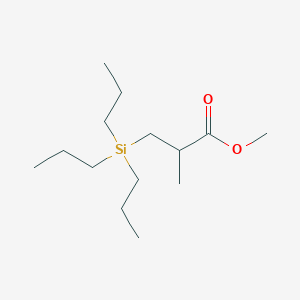
Methyl 2-methyl-3-(tripropylsilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-(tripropylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tripropylsilyl group, which is a silicon-containing substituent, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(tripropylsilyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or by using catalysts like nickel carbonyl and palladium complexes . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency. For example, the carboalkoxylation process, which involves the reaction of ethylene with carbon monoxide and methanol, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-(tripropylsilyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The tripropylsilyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Organometallic reagents like Grignard reagents can be used for substitution reactions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-methyl-3-(tripropylsilyl)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-methyl-3-(tripropylsilyl)propanoate involves its interaction with molecular targets through its ester and tripropylsilyl groups. The ester group can undergo hydrolysis, releasing the carboxylic acid and methanol, which can then participate in various biochemical pathways . The tripropylsilyl group can interact with silicon-specific pathways and targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl propionate: Similar ester structure but lacks the tripropylsilyl group.
Ethyl acetate: Another ester with a simpler structure and different properties.
Isopropyl butyrate: An ester with a branched alkyl group, differing in its odor and reactivity.
Uniqueness
Methyl 2-methyl-3-(tripropylsilyl)propanoate is unique due to its tripropylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable in specific applications where other esters may not be suitable .
Propriétés
Numéro CAS |
63620-13-3 |
|---|---|
Formule moléculaire |
C14H30O2Si |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
methyl 2-methyl-3-tripropylsilylpropanoate |
InChI |
InChI=1S/C14H30O2Si/c1-6-9-17(10-7-2,11-8-3)12-13(4)14(15)16-5/h13H,6-12H2,1-5H3 |
Clé InChI |
JMCRFALNGBMCGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CCC)CC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


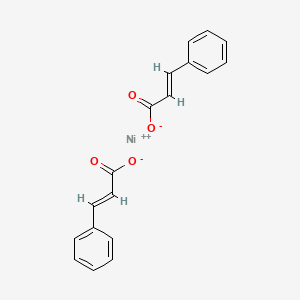
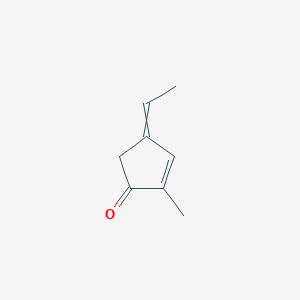
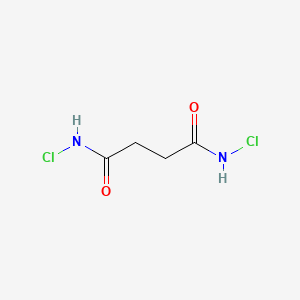
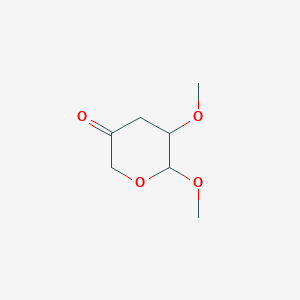
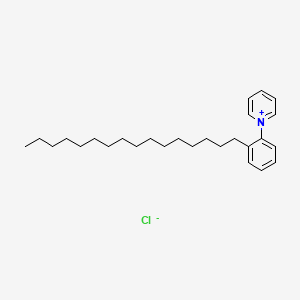
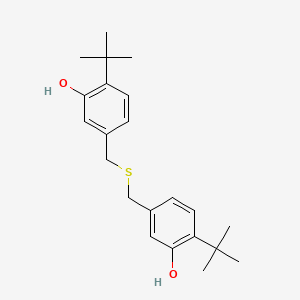
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
